molecular formula C7H9N3O B11923742 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol

Cat. No.: B11923742
M. Wt: 151.17 g/mol
InChI Key: GGCRBWPGXZZJDU-UHFFFAOYSA-N
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Description

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by methylation and subsequent cyclization to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms within the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

    1-Methylimidazole: A simpler analog with a single imidazole ring.

    4,5-Dihydroimidazole: Lacks the fused pyridine ring.

    2-Methylimidazo[4,5-c]pyridine: Similar structure but with a different substitution pattern.

Uniqueness: 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen atoms within the ring system allows for diverse reactivity and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-methyl-4,5-dihydroimidazo[4,5-c]pyridin-4-ol

InChI

InChI=1S/C7H9N3O/c1-10-4-9-6-5(10)2-3-8-7(6)11/h2-4,7-8,11H,1H3

InChI Key

GGCRBWPGXZZJDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CNC2O

Origin of Product

United States

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